molecular formula C18H19N7O3S B2823135 methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate CAS No. 1797563-37-1

methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate

Cat. No. B2823135
CAS RN: 1797563-37-1
M. Wt: 413.46
InChI Key: GFUGGSXVBAJLGS-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The influence of the substituents in the triazole ring on tautomeric equilibrium was elucidated in a study . NBO charge distribution, dipole moment, molecular electrostatic potential, and HOMO/LUMO gap for the most stable tautomers were analyzed .


Physical And Chemical Properties Analysis

The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using variants of the thiophene carboxylate framework has been extensively studied. For instance, the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones highlights the versatility of thiophene carboxylate derivatives in constructing complex heterocyclic systems (Gani Koza et al., 2013). This research demonstrates the regiospecific conversion of ester functionalities and the subsequent intramolecular cyclization, showcasing the compound's utility in synthesizing fused pyridazinone skeletons.

Antimicrobial and Anticancer Activity

Several studies have explored the antimicrobial and anticancer potential of compounds synthesized from thiophene carboxylate derivatives. The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, as documented by M. Bhuiyan et al., 2006, exhibit pronounced antimicrobial activity, underscoring the biomedical relevance of these synthesized compounds. Additionally, the synthesis, characterization, anticancer activity, and docking studies of novel thiophene-2-carboxaldehyde derivatives by M. Shareef et al., 2016 reveal these compounds' potential in binding to carrier proteins, suggesting their therapeutic applicability in cancer treatment.

Analgesic and Antiparkinsonian Activities

The exploration of analgesic and antiparkinsonian activities in thiophene carboxylate-related compounds has been notable. A. Amr et al., 2008 conducted a study synthesizing a series of substituted pyridine derivatives showing significant analgesic and antiparkinsonian activities, comparable to reference drugs. This study underscores the compound's potential utility in developing new therapeutic agents for treating pain and Parkinson's disease.

Optical Spectroscopic and Docking Studies

Investigations into the optical spectroscopic properties and docking studies of thiophene carboxylate derivatives offer insights into their molecular interactions and binding characteristics. The study conducted by M. Shareef et al., 2016 on thiophene-2-carboxaldehyde derivatives provides an exemplary case of how these compounds interact with human serum albumin, suggesting a potential for targeted drug delivery mechanisms.

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3S/c1-28-18(27)13-6-8-29-17(13)21-16(26)12-3-2-7-24(9-12)14-4-5-15(23-22-14)25-11-19-10-20-25/h4-6,8,10-12H,2-3,7,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUGGSXVBAJLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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